molecular formula C17H19N3O2S B2725315 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 891090-74-7

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2725315
CAS RN: 891090-74-7
M. Wt: 329.42
InChI Key: JMDCRVMYXJZDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as OTUD6B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Stereochemical Analysis

One notable application is in the field of synthetic chemistry, where compounds like 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea are synthesized and analyzed for their stereochemical properties. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, which involves stereospecific hydroboration and stereoselective reduction to prepare enantiomerically pure compounds, illustrates the intricate methods used to synthesize and characterize complex molecules (Chen et al., 2010).

Materials Science Applications

In materials science, the synthesis of monomers like 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole and their polymerization into soluble polymers demonstrates the potential of these compounds in creating materials for electrochromic devices. These materials are characterized by spectroelectrochemistry analysis, revealing transitions corresponding to π–π* transitions, indicative of their suitability for applications in electrochromic devices (Yiĝitsoy et al., 2007).

Biochemical Applications

From a biochemical perspective, the study of compounds structurally related to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves examining their role in inhibiting enzymes or biological processes. For example, the exploration of novel derivatives as VEGFR-2 tyrosine kinase inhibitors for antiangiogenesis showcases the potential biomedical applications of these compounds. These studies provide insight into their effects on endothelial cell proliferation, migration, tube formation, and apoptosis, emphasizing their significance in developing treatments for diseases characterized by abnormal angiogenesis (Machado et al., 2015).

properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-4-6-14(7-5-12)20-11-13(9-16(20)21)19-17(22)18-10-15-3-2-8-23-15/h2-8,13H,9-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDCRVMYXJZDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

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